3-Keto-2-ene Donepezil
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C24H25NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,12-14,16H,8-11,15H2,1-2H3 |
InChI Key |
DVHWEEFGSJWWBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Origin of Product |
United States |
Structural Characterization and Chemical Derivation
Elucidation of the Molecular Framework of 3-Keto-2-ene Donepezil (B133215)
The molecular structure of 3-Keto-2-ene Donepezil is defined by the covalent assembly of three primary chemical moieties. Its core is a bicyclic system derived from indene (B144670), which is functionally connected to a substituted piperidine (B6355638) ring.
Inden-3-one Core: Unlike its parent compound, which is based on an indanone, this derivative features an inden-3-one system. This core is characterized by a five-membered ring fused to a benzene (B151609) ring. Crucially, it contains a ketone group (C=O) at the C3 position and an endocyclic (within the ring) double bond between the C2 and C3 positions. This C=C-C=O arrangement forms a conjugated enone system. The aromatic portion of this core retains the 5,6-dimethoxy substituents present in Donepezil.
N-Benzylpiperidine Moiety: A piperidine ring serves as the central linker. The nitrogen atom of this heterocyclic ring is substituted with a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group, -CH₂-Ph). This feature is conserved from the parent Donepezil structure and is known to be critical for interaction within the active site of its biological target.
Linker Group: The N-benzylpiperidine moiety is covalently bonded to the C2 position of the inden-3-one core. This direct attachment to one of the carbons of the double bond is a defining feature, differing significantly from the linkage in Donepezil.
The table below summarizes the key structural components of this compound.
| Structural Component | Chemical Description | Key Features |
|---|---|---|
| Bicyclic Core | 5,6-Dimethoxyinden-3-one | Contains a conjugated enone system (C2=C3-C=O). Aromatic ring is disubstituted with methoxy (B1213986) groups. |
| Heterocyclic Moiety | Piperidine | A six-membered saturated nitrogen-containing ring that acts as a central scaffold. |
| Substituent Group | Benzyl Group | Attached to the piperidine nitrogen, providing a key hydrophobic and aromatic interaction domain. |
| Connectivity | Piperidine-Indenone Linkage | The piperidine ring is directly attached via its C4 position to the C2 position of the indenone core. |
Positional Relationships and Unique Structural Modifications Compared to Donepezil
The transformation from Donepezil to this compound involves a notable chemical rearrangement within the indanone portion of the molecule. These modifications fundamentally alter the geometry, electronics, and conformational flexibility of this region.
The primary differences are:
Relocation of the Ketone: In Donepezil, the ketone is at the C1 position of the 2,3-dihydro-1H-inden-1-one (indanone) ring. In the 3-Keto-2-ene derivative, the carbonyl functionality is shifted to the C3 position.
Introduction of Unsaturation: Donepezil features a saturated C2-C3 single bond in its five-membered ring. The derivative introduces a C2=C3 double bond, transforming the indanone into an indenone and creating a planar, electron-delocalized enone system.
Alteration of the Linker: Donepezil utilizes a flexible methylene bridge (-CH₂-) to connect the C4 of the piperidine ring to the C2 of the indanone ring. In this compound, the piperidine ring is directly bonded to the C2 carbon, which is now part of the double bond. This eliminates the methylene spacer and creates a more rigid connection.
The following table provides a direct comparison of these structural features.
| Structural Feature | Donepezil | This compound |
|---|---|---|
| Core Ring System | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (Indanone) | 5,6-Dimethoxyinden-3-one (Indenone) |
| Position of Ketone (C=O) | C1 | C3 |
| Saturation of 5-Membered Ring | Saturated (C2-C3 single bond) | Unsaturated (C2=C3 double bond) |
| Linker from Piperidine to Core | Methylene bridge (-CH₂-) from piperidine C4 to indanone C2 | Direct bond from piperidine C4 to indenone C2 |
Isomeric Considerations and Stereochemical Aspects
The structural changes incurred in the formation of this compound have profound consequences for its stereochemistry.
Chirality: Donepezil is a racemic mixture, as the C2 carbon of its indanone ring is a stereocenter, existing as both (R)- and (S)-enantiomers. The attachment of four different groups (a hydrogen atom, the piperidinylmethyl group, C1 of the ring, and C3 of the ring) to this sp³-hybridized carbon creates this chirality. However, in this compound, the C2 carbon becomes sp²-hybridized due to its participation in the C2=C3 double bond. As it is only bonded to three groups and lies in a plane, the chiral center is eliminated. Consequently, This compound is an achiral molecule .
Geometric Isomerism: The C2=C3 double bond is endocyclic, meaning it is contained within the five-membered ring. The significant ring strain and rigid geometry of such a small ring system preclude the formation of a trans (E) isomer. The double bond is fixed in a cis (Z) configuration, making geometric isomerism at this position not a relevant consideration for this molecule.
Design Rationale for Donepezil Analogues Incorporating Structural Rigidification
The introduction of a double bond, as seen in this compound, is a recognized strategy in medicinal chemistry aimed at structural rigidification. The rationale behind such a modification is to constrain the molecule's conformational freedom, which can lead to improved pharmacological properties.
The primary goal of rigidification is to reduce the entropic penalty upon binding to a biological target. A flexible molecule has many possible conformations in solution, and it must adopt a specific "bioactive" conformation to bind effectively. This process is entropically unfavorable. By pre-organizing the molecule into a shape that more closely resembles its bioactive conformation, the entropic cost of binding is lowered, which can translate to higher binding affinity.
In the context of Donepezil analogues, the rationale for introducing a C=C bond to create a planar enone system includes:
Enhanced Binding Affinity: By locking the indenone ring system into a planar geometry, the molecule may achieve a more optimal fit within the narrow, aromatic-rich gorge of its target enzyme, acetylcholinesterase (AChE). This can enhance crucial π-π stacking interactions with tryptophan and tyrosine residues in the active site.
Improved Selectivity: A rigid conformation may fit precisely into the active site of the intended target (e.g., AChE) while fitting poorly into the active sites of off-target proteins, such as butyrylcholinesterase (BuChE), potentially leading to improved selectivity.
Modulation of Physicochemical Properties: The conjugated system alters the electron distribution (polarity) and planarity of the molecule, which can influence properties like membrane permeability and metabolic stability.
The table below outlines the theoretical design principles behind this type of structural modification.
| Design Strategy | Structural Change Implemented | Hypothesized Biochemical Outcome |
|---|---|---|
| Conformational Constraint | Introduction of C2=C3 double bond; elimination of methylene linker. | Reduces the number of rotatable bonds, limiting conformational flexibility. |
| Pre-organization for Binding | Creation of a rigid, planar indenone system. | Lowers the entropic penalty of binding, potentially increasing binding affinity (lower Kᵢ value). |
| Optimization of π-Interactions | Planar aromatic/conjugated system. | Enhances π-π stacking with aromatic amino acid residues (e.g., Trp286) in the enzyme's active site gorge. |
Synthetic Methodologies and Chemical Generation
Overview of Synthetic Approaches for Donepezil (B133215) Analogues and Intermediates
The synthesis of Donepezil and its related compounds, including the intermediate 3-Keto-2-ene Donepezil, is most commonly built around the condensation of two key structural moieties: an indanone ring system and an N-benzylpiperidine group. frontiersin.orgnih.gov The primary and most established route involves an aldol (B89426) condensation reaction between a substituted 1-indanone (B140024) and 1-benzyl-4-piperidinecarboxaldehyde. nih.govresearchgate.net This reaction forms an unsaturated precursor, which is essentially the this compound structure. nih.govresearchgate.net
Subsequent reduction of the carbon-carbon double bond in this intermediate yields the final Donepezil molecule. researchgate.netscispace.com Variations in this core synthesis allow for the creation of a wide array of analogues. These modifications can be introduced by using different substituted indanones or by altering the N-benzylpiperidine fragment. nih.govfrontiersin.org More advanced methods diverge from this path, employing strategies like palladium-catalyzed cross-coupling reactions to introduce diverse aryl groups directly onto the Donepezil core structure, although these often start from the fully formed Donepezil or its immediate precursors. frontiersin.orgtandfonline.comacs.org The development of these synthetic approaches has been driven by the need for efficiency, higher yields, and the exploration of new derivatives with potentially improved pharmacological profiles. researchgate.net
Detailed Synthesis Pathways for this compound
This compound is the common name for the unsaturated intermediate, more formally named 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one. scispace.comcoompo.comgoogle.com Its synthesis is a pivotal step in the total synthesis of Donepezil.
Aldol Condensation Reactions in Indanone Chemistry
The cornerstone of this compound synthesis is the aldol condensation between an indanone and an aldehyde. frontiersin.orgnih.gov In the most common pathway to Donepezil, this involves the reaction of 5,6-dimethoxy-1-indanone (B192829) with 1-benzyl-4-piperidinecarboxaldehyde. researchgate.net This base-catalyzed reaction creates a new carbon-carbon bond by forming an enolate from the indanone at the alpha-position to the carbonyl group, which then attacks the aldehyde.
Various bases and conditions have been reported for this transformation. Early methods described the use of strong bases like lithium diisopropylamide (LDA) at cryogenic temperatures (-80 °C). scispace.com However, for industrial-scale production, less hazardous and more cost-effective bases are preferred. Research has demonstrated the efficacy of using alkali-metal carbonates at elevated temperatures or sodium hydroxide (B78521) in a biphasic system with a phase-transfer catalyst. nih.govresearchgate.net A notable advancement involves the use of a commercial basic resin, Amberlyst A-26, as a recyclable heterogeneous catalyst, often assisted by ultrasound to improve reaction rates and yields. nih.gov
Dehydration Processes in Synthetic Routes
The initial product of the aldol condensation is a β-hydroxy ketone (an aldol adduct). This intermediate readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone system, which is the "2-ene" structure in this compound. nih.govresearchgate.net In many synthetic protocols, the dehydration occurs spontaneously under the reaction conditions of the aldol condensation, especially when conducted at elevated temperatures. researchgate.netscispace.com For instance, when using LDA at low temperatures, simply allowing the reaction mixture to warm to room temperature is sufficient to drive the dehydration process. scispace.com In other cases, a specific dehydration step is employed. For example, methanesulfonic acid has been used to dehydrate the aldol-type product formed during the reaction, ensuring complete conversion to the target ene-one structure before the subsequent reduction step. scispace.com
Utilization of Specific Precursors in Multi-step Syntheses
The quality and accessibility of precursor molecules are critical for an efficient synthesis. The two primary building blocks for the most common route to this compound are:
5,6-dimethoxy-1-indanone : This is the standard indanone precursor and is commercially available or can be synthesized via intramolecular Friedel–Crafts cyclization of the corresponding arylpropionic acid. nih.govscielo.br
1-benzyl-4-piperidinecarboxaldehyde : This aldehyde is also commercially available. nih.gov However, it can be synthesized through a multi-step process starting from ethyl isonipecotate, which is first N-benzylated using benzyl (B1604629) chloride. The resulting ester is then reduced to the corresponding alcohol (N-benzyl piperidine (B6355638) alcohol) using a reducing agent like Vitride, followed by oxidation to the target aldehyde, for instance, via a Swern oxidation. scispace.com
The synthesis of analogues involves using derivatives of these precursors, such as indanones with different substitution patterns or alternative aldehydes. frontiersin.orgacs.org
Advanced Synthetic Strategies and Green Chemistry Principles in Derivative Synthesis
In recent years, significant effort has been directed towards developing more sustainable and environmentally friendly methods for synthesizing Donepezil and its derivatives, including the 3-Keto-2-ene intermediate. nih.govresearchgate.net These "green chemistry" approaches aim to improve efficiency, reduce waste, and use less hazardous materials. nih.gov
Key advancements include:
Use of Heterogeneous Catalysts : Replacing homogeneous base catalysts like NaOH or LDA with solid-supported, recyclable basic resins (e.g., Amberlyst A-26) simplifies product purification and minimizes aqueous waste streams. nih.gov
Alternative Energy Sources : The application of nonconventional energy sources such as ultrasound has been shown to accelerate reaction rates, improve yields, and lead to cleaner reaction profiles for the aldol condensation step. nih.gov
Greener Solvents : While replacing solvents like DMF in certain steps has proven challenging, research continues to explore greener alternatives to traditional organic solvents. nih.gov
Beyond green chemistry, advanced synthetic strategies for creating novel derivatives often employ palladium-catalyzed cross-coupling reactions. These methods allow for the late-stage modification of the Donepezil scaffold, enabling the synthesis of diverse libraries of compounds for structure-activity relationship studies. frontiersin.orgacs.org
Challenges and Advancements in Scalable Chemical Production of Donepezil-Related Entities
Transitioning a synthetic route from the laboratory to industrial-scale production presents numerous challenges. For Donepezil and its intermediates, initial challenges included the use of highly reactive and hazardous reagents like LDA, which requires cryogenic temperatures and stringent anhydrous conditions, making it unsuitable for large-scale operations. researchgate.netscispace.com Furthermore, reliance on purification techniques like column chromatography is not economically viable for bulk manufacturing. researchgate.net
Advancements to overcome these hurdles have been crucial for making the production of Donepezil economically feasible.
| Challenge | Advancement | Research Finding |
| Hazardous Reagents | Use of safer, more manageable bases. | Replacing LDA with alkali-metal carbonates or Raney nickel with methane (B114726) sulfonic acid allows for reactions at more practical temperatures and conditions. researchgate.netscispace.com |
| Safety & Cost of Reduction | Alternative reduction methods. | Moving away from high-pressure hydrogen gas and expensive noble metal catalysts (Pd, Pt) to safer and cheaper reagents like sodium dithionite (B78146) with a phase transfer catalyst. google.com |
| Purification | Simplified workup and crystallization. | Development of processes that yield a product of high purity directly from the reaction mixture, avoiding the need for chromatographic purification. nih.gov |
| Process Efficiency | Optimized reaction conditions. | An efficient process involves the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde using alkali-metal carbonates at elevated temperatures. researchgate.net |
These improvements in developing industrially scalable protocols have been essential for the commercial success of Donepezil, ensuring a more efficient, safer, and cost-effective manufacturing process. scispace.comresearchgate.net
Enzymatic Interactions and Molecular Mechanisms of Action
Evaluation of Acetylcholinesterase Inhibition by 3-Keto-2-ene Donepezil (B133215) Analogs
The introduction of a double bond (alkene) or a keto group into the indanone structure of donepezil significantly alters its electronic and conformational properties, which in turn affects its ability to inhibit acetylcholinesterase (AChE).
In vitro enzymatic assays are fundamental for quantifying the inhibitory potency of novel compounds. For donepezil derivatives where the benzylpiperidine and indanone moieties are connected by a double bond, studies have demonstrated potent inhibition of human acetylcholinesterase. For instance, specific derivatives have shown IC50 values as low as 0.043 ± 0.007 µM and 0.058 ± 0.033 µM. scielo.br These values indicate a high binding affinity and potent inhibitory capability, comparable to the parent drug, donepezil. scielo.br
Modifications involving the replacement of the indanone ring with a bioisosteric indole (B1671886) scaffold that includes a 3-oxo group have also been investigated. One such derivative, featuring a 3-oxo group and a 2-fluorobenzyl group, was identified as a highly active inhibitor in its series, achieving 55% inhibition of AChE. scielo.brscielo.br While a direct IC50 value was not reported for this specific compound, its significant percentage of inhibition and favorable binding energy score from docking studies highlight its potential. scielo.brscielo.br Other donepezil analogs with a double bond on the indanone moiety have been found to have IC50 values of less than 1 μM. nih.gov
| Compound Type | Modification | Inhibitory Potency (IC50) for AChE | Source |
|---|---|---|---|
| Donepezil Derivative (Compound 3) | Indanone-benzylpiperidine double bond | 0.043 ± 0.007 µM | scielo.br |
| Donepezil Derivative (Compound 2) | Indanone-benzylpiperidine double bond | 0.058 ± 0.033 µM | scielo.br |
| Indole-based Donepezil Analog (Compound 31) | 3-oxo group on indole scaffold | 55% inhibition | scielo.brscielo.br |
An ideal acetylcholinesterase inhibitor should exhibit high selectivity for AChE over butyrylcholinesterase (BuChE) to minimize potential side effects. The structural modifications of donepezil analogs play a crucial role in determining this selectivity.
Derivatives featuring a double bond between the indanone and benzylpiperidine components have demonstrated significant selectivity for AChE. For example, two such compounds were found to be 81 and 132 times more selective for AChE compared to BuChE, respectively. scielo.br This high degree of selectivity suggests that the rigidified structure conferred by the double bond fits more precisely into the active site gorge of AChE than that of BuChE. scielo.brnih.gov Similarly, other analogs with this structural feature were reported to be approximately two orders of magnitude more selective for AChE over BuChE, nearing the selectivity profile of donepezil itself. nih.gov
| Compound Type | Modification | Selectivity Index (AChE vs. BuChE) | Source |
|---|---|---|---|
| Donepezil Derivative (Compound 3) | Indanone-benzylpiperidine double bond | 132 | scielo.br |
| Donepezil Derivative (Compound 2) | Indanone-benzylpiperidine double bond | 81 | scielo.br |
| Donepezil Analogs (Compounds 17 & 20) | Double bond on indanone moiety | ~100 (2 orders of magnitude) | nih.gov |
Molecular Docking and Computational Studies of Enzyme-Ligand Interactions
Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), are invaluable for elucidating the specific interactions between an inhibitor and its target enzyme at the atomic level.
Molecular docking studies reveal that donepezil and its analogs bind within the deep, narrow gorge of the AChE active site, interacting with key amino acid residues at both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). rsc.orgmdpi.com
For donepezil itself, the N-benzylpiperidine group interacts with residues at the CAS, including Trp86 and Tyr337, through π-π stacking and cation-π interactions. rsc.orgnih.gov The indanone moiety binds to the PAS, forming interactions with residues such as Trp286 and Tyr341. nih.govtandfonline.com Other important residues identified in the binding of donepezil-like compounds include Phe338, Arg296, and Asp74. nih.govdergipark.org.tr For indole-based analogs containing a 3-oxo group, a favorable binding energy score of -23.4711 kcal/mol was reported, indicating strong interactions within the AChE active site. scielo.brscielo.br It is inferred that 3-keto-2-ene derivatives adopt a similar dual-binding orientation, with the specific geometry influencing the strength and nature of these interactions.
The conformation adopted by a ligand within the enzyme's active site is critical for its inhibitory activity. Donepezil and its analogs typically adopt an elongated conformation that spans the distance between the PAS at the entrance of the gorge and the CAS at its base. rsc.orgmdpi.com
Computational studies on donepezil analogs that feature a double bond on the indanone moiety suggest a specific binding orientation where the amino substituent reaches deep into the active site to interact with the CAS, while the modified indanone portion is more exposed to the solvent at the PAS. nih.gov Re-refinement of the donepezil-AChE crystal structure using QM/MM methods has led to improved modeling of the interactions between the drug and the aromatic side chains within the active site gorge, reducing the conformational strain energy of the bound ligand significantly. acs.org This highlights the importance of the ligand's ability to adopt a low-energy, stable conformation upon binding. For derivatives with an oxoindoline moiety (a keto group), docking studies confirm that the benzylpiperidine part targets the CAS, while the oxoindoline group binds to the PAS, validating the intended dual-binding site interaction. mdpi.com
Structural modifications directly influence the binding dynamics and affinity of the inhibitor. The introduction of a double bond in the linker region to create a "2-ene" donepezil derivative increases the structural rigidity of the molecule. nih.gov This pre-organization of the ligand into a more planar and rigid conformation can reduce the entropic penalty upon binding and lead to a better fit within the confines of the AChE gorge, potentially enhancing inhibitory potency. nih.gov
The addition of a 3-oxo (keto) group to the core structure, as seen in indole-based analogs, also significantly impacts binding. scielo.br This modification was associated with a favorable binding energy score, suggesting that the electronic properties of the keto group contribute positively to the interaction network within the active site, likely through additional polar or hydrogen bonding interactions. scielo.brscielo.br These structural variations underscore a key principle in drug design: subtle changes to a ligand's scaffold can profoundly alter its interaction profile with the target enzyme, affecting both potency and selectivity. scielo.br
Investigation of Neuroprotective Properties in Cellular Models
The neuroprotective effects of donepezil and its derivatives have been explored in various cellular models, revealing mechanisms that extend beyond simple acetylcholinesterase inhibition.
Research indicates that donepezil and its analogs can protect neuronal cells from oxidative stress, a key factor in the pathology of neurodegenerative diseases. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and apoptosis (programmed cell death).
Studies have shown that donepezil can mitigate hydrogen peroxide (H₂O₂)-induced oxidative stress and necroptosis, a form of programmed necrosis, in cardiomyocyte cell lines. nih.gov This protective effect is dose-dependent and involves the suppression of key proteins in the necroptosis pathway, namely receptor-interacting serine-threonine kinase 3 (RIP3) and mixed lineage kinase-like (MLKL). nih.gov Furthermore, donepezil treatment has been observed to increase the production of endogenous antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing levels of the lipid peroxidation marker malondialdehyde (MDA). nih.gov
Hybrid molecules incorporating the donepezil structure have also demonstrated significant antioxidant properties. For instance, donepezil-ferulic acid hybrids exhibit potent oxygen radical absorbing capacity. scielo.br Similarly, donepezil-curcumin hybrids have shown excellent antioxidant activity and the ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. scielo.br These findings suggest that the neuroprotective effects against oxidative stress are a key feature of donepezil-related compounds.
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases. Investigations into the effects of donepezil and its derivatives on these cells have yielded important insights into their mechanisms of action.
Treatment of SH-SY5Y cells with donepezil has been shown to inhibit cell proliferation in a concentration-dependent manner. nih.gov This effect is not due to the induction of apoptosis but is instead associated with an alteration of the cell cycle, specifically an increase in the G0/G1 phase population and a decrease in the S-G2/M phases. nih.gov This cell cycle arrest is accompanied by a reduction in the expression of cyclins E and B, and an increase in the cell cycle inhibitor p21. nih.gov Interestingly, donepezil treatment also increased the expression of the neuronal marker MAP-2, suggesting a potential to promote neuronal differentiation. nih.gov
Furthermore, various donepezil derivatives have been evaluated for their effects on SH-SY5Y cell viability, particularly in the context of neuroprotection against insults like H₂O₂-induced damage or β-amyloid toxicity. acs.orgmdpi.com For example, certain α-aryl donepezil analogues have displayed lower toxicity than the parent compound and have shown remarkable neuroprotective activity against H₂O₂-induced damage in SH-SY5Y cells. acs.org Some hybrid molecules have also been effective in preventing oxidative stress in these cells. nih.gov The table below summarizes the effects of selected donepezil derivatives on SH-SY5Y cell viability.
Interactive Table: Effects of Donepezil and its Derivatives on SH-SY5Y Cell Viability
| Compound/Treatment | Model System | Observed Effect | Reference |
| Donepezil (100 nM-10 µM) | SH-SY5Y cells | Concentration-dependent inhibition of cell proliferation; cell cycle arrest at G0/G1. | nih.gov |
| α-Aryl Donepezil Analogue (Compound 12) | SH-SY5Y cells | Significantly lower toxicity than donepezil; neuroprotective against H₂O₂-induced damage. | acs.org |
| Donepezil and Water Extract of Mangosteen Pericarp (WMP) | Aβ(25–35)-induced neurotoxicity in SH-SY5Y cells | Combination enhanced cell viability significantly compared to donepezil alone. | mdpi.com |
| Donepezil-Melatonin Hybrid (Compound 6b) | SH-SY5Y cells | Effectively prevented oxidative stress. | nih.gov |
Exploration of Additional Molecular Targets and Multi-Target Modulators
The complex nature of neurodegenerative diseases has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. tandfonline.com Donepezil's structure has served as a scaffold for creating numerous hybrid molecules designed to interact with additional targets beyond acetylcholinesterase.
These multi-target approaches aim to address various aspects of neurodegeneration, including β-amyloid aggregation, tau hyperphosphorylation, neuroinflammation, and oxidative stress. nih.gov For example, hybrids have been created by combining the N-benzylpiperidine moiety of donepezil with other pharmacophores to yield compounds with dual or multiple activities.
Examples of such multi-target modulators include:
Donepezil-Tacrine Hybrids: These molecules exhibit dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and show neuroprotective effects. mdpi.com
Donepezil-Ferulic Acid Hybrids: These compounds possess both AChE inhibitory and antioxidant properties. scielo.br
Donepezil-Curcumin Hybrids: These hybrids demonstrate AChE inhibition, antioxidant activity, and the ability to inhibit β-amyloid aggregation. mdpi.com
Donepezil-Based MAO Inhibitors: By replacing the indanone portion of donepezil, derivatives with inhibitory activity against monoamine oxidases (MAO-A and MAO-B) have been developed. scielo.brtandfonline.com
Donepezil-Flavonoid Hybrids: These compounds have shown affinity for the sigma-1 receptor (σ-1R) and inhibitory activity against AChE, MAOs, and 5-lipoxygenase (5-LOX). nih.gov
The development of these MTDLs represents a promising strategy, moving from a single-target to a more holistic approach to treating complex diseases like Alzheimer's. nih.govtandfonline.com
Structure Activity Relationship Sar and Design Principles
Impact of Indanone Moiety Modifications on Biological Activity
The indanone moiety of donepezil (B133215) plays a crucial role by binding to the PAS of acetylcholinesterase. scielo.br Numerous studies have explored its replacement with other cyclic and heterocyclic systems to modulate biological activity, selectivity, and multi-target capabilities.
Replacing the indanone ring with other structures has yielded compounds with retained or even enhanced activity. For instance, bioisosteric substitution with an indole (B1671886) ring resulted in derivatives with significant AChE inhibitory activity. scielo.brscielo.brmdpi.com Similarly, replacing the indanone with a phthalimide (B116566) ring, connected to a benzylpiperazine via an alkyl chain, produced potent AChE inhibitors. scielo.brscielo.br One such derivative with an ortho-chloro substituent on the benzyl (B1604629) ring showed an IC₅₀ value of 0.91 μM, suggesting that electron-withdrawing groups can enhance activity in this series. scielo.br
Other successful replacements for the indanone scaffold include:
Tetralone and Oxindole: These fragments have been used with retention of activity. scielo.br
Quinazoline (B50416): In one rational design approach, the indane nucleus was replaced with a quinazoline ring to serve as a planar scaffold for PAS interaction. nih.gov The most potent compound from this series, 3e , exhibited an IC₅₀ of 9.26 nM against AChE, surpassing donepezil itself. nih.gov
Oxygen-Containing Heterocycles: Chromone (4H-1-benzopyran-4-one) and coumarin (B35378) structures have been combined with the benzylpiperidine moiety to create dual inhibitors of AChE and monoamine oxidase (MAO). nih.gov
1,4-Naphthoquinone (B94277): Exploiting a bioisosteric replacement strategy, the indanone core was substituted with a 1,4-naphthoquinone group, leading to derivatives with potent and selective butyrylcholinesterase (BuChE) inhibitory activity, along with antioxidant properties. cornell.edu
The table below summarizes the effects of various modifications to the indanone moiety.
Table 1: Impact of Indanone Moiety Modifications on Biological Activity
| Original Moiety | Replacement Moiety | Key Findings | Reference Compound(s) | Reported Activity (IC₅₀) | Citation |
|---|---|---|---|---|---|
| Indanone | Indole | Exhibited prominent AChE inhibitory activity. | Compound 31 | 55% inhibition | scielo.brscielo.br |
| Indanone | Phthalimide | Potent AChE inhibition; activity enhanced by electron-withdrawing groups. | Compound 32 | 0.91 µM (AChE) | scielo.br |
| Indanone | Quinazoline | Surpassed donepezil in AChE inhibition. | Compound 3e | 9.26 nM (AChE) | nih.gov |
| Indanone | N-benzylpyridinium conjugate | Showed prominent inhibition of human AChE. | Compound 4 | 0.36 nM (hAChE) | scielo.br |
| Indanone | 1,4-Naphthoquinone | Potent and selective BuChE inhibition. | Compound 9 | - | cornell.edu |
Role of the Benzylpiperidine Fragment in Enzyme Recognition
The N-benzylpiperidine fragment is a primary pharmacophore responsible for recognizing and binding to the CAS of AChE. nih.govacs.org This interaction is critical for inhibiting the hydrolysis of acetylcholine (B1216132). acs.org Molecular modeling studies indicate that the N-benzylpiperidine group fits into the narrowest part of the active-site gorge, interacting with key amino acid residues such as Tyr-70, Asp-72, Tyr-121, and Tyr-334. rsc.org
Modifications to this fragment have been explored to enhance potency and introduce additional functionalities.
Replacement with Piperazine (B1678402): The N-benzylpiperidine moiety has been successfully replaced with a benzylpiperazine group, which acts as a bioisostere. scielo.br Hybrid molecules combining this piperazine analog with 7-methoxytacrine demonstrated excellent cholinesterase inhibitory activity. scielo.br In another study, attaching the indanone part of donepezil to various substituted piperazines led to compounds with prominent AChE inhibition and low toxicity. rsc.org
Replacement with Heterocyclic Rings: A recent in-silico study designed 112 new derivatives by replacing the piperidine (B6355638) moiety of donepezil with various five- and six-membered heterocyclic rings, including oxazole, pyrazole, and tetrahydropyran, identifying them as potential therapeutic candidates. nih.gov
Formation of N-benzylpyridinium Salts: Conjugating the 5,6-dimethoxy indanone part of donepezil with an N-benzylpyridinium moiety created potent cholinesterase inhibitors. One such compound displayed IC₅₀ values of 1.9 nM for electric eel AChE and 0.8 nM for human AChE. scielo.brscielo.br
Table 2: Modifications of the Benzylpiperidine Fragment and Their Effects
| Original Fragment | Replacement/Modification | Key Findings | Reference Compound(s) | Reported Activity (IC₅₀) | Citation |
|---|---|---|---|---|---|
| N-benzylpiperidine | N-benzylpiperazine | Acted as a successful bioisostere, retaining high activity. | Compounds 59, 60, 61 | 1.12 µM, 1.16 µM, 1.94 µM (hAChE) | scielo.br |
| N-benzylpiperidine | 4-dimethylamino piperazine | Displayed prominent inhibition of AChE and low toxicity. | Compound 55 | - | nih.gov |
| N-benzylpiperidine | N-benzylpyridinium (quaternary amine) | Showed prominent inhibition of human AChE. | Compound 4 | 0.36 nM (hAChE) | scielo.br |
Influence of Linker Region (methylene, double bond) on Structural Rigidity and Activity
A key modification in this region is the introduction of a double bond, creating a more rigid "indanonylidenyl" or "2-ene" structure, as seen in 3-Keto-2-ene Donepezil analogs.
Double Bond Linker (2-ene): Costanzo et al. synthesized donepezil derivatives where the indanone and benzylpiperidine parts were connected through a double bond. scielo.br These compounds, referred to as indanonylidenyl precursors, demonstrated high selectivity and potent inhibition of human AChE, with IC₅₀ values as low as 0.043 µM. scielo.brnih.gov The increased rigidity of the double bond likely locks the molecule into a favorable conformation for binding.
Linker Length: The length of the linker is critical. In a series of deoxyvasicinone–donepezil hybrids, increasing the linker length resulted in decreased activity against AChE. nih.gov Conversely, in hybrids of 9-aminoacridine (B1665356) and phthalimide, linker chains of 9 or 12 methylene (B1212753) units produced excellent AChE inhibition, suggesting an optimal length is required depending on the terminal scaffolds. scielo.br
Linker Type: Replacing the standard methylene linker with other chemical groups has also been investigated.
Ester Linker: Introduction of an ester moiety as the linker generally led to a complete loss of activity, with one notable exception. nih.gov
Amide/Acyl Hydrazone Linkers: Amide and acyl hydrazone linkers have been commonly used in hybrid molecules, often proving important for activity. scielo.brmdpi.com For example, coumarin-3-carboxamide derivatives connected to N-benzylpiperidine via an N-methyl carboxamide linker showed potent activity, with one compound being 46-fold more potent than donepezil. nih.govtandfonline.com
Table 3: Influence of Linker Modifications on Biological Activity
| Linker Type | Key Findings | Reference Compound(s) | Reported Activity (IC₅₀) | Citation |
|---|---|---|---|---|
| Double Bond ("2-ene") | Potent and selective inhibition of human AChE. | Compound 3 | 0.043 µM (hAChE) | scielo.br |
| Methylene (Donepezil standard) | Baseline for comparison. | Donepezil | - | - |
| Ester | Generally resulted in a complete loss of activity. | - | - | nih.gov |
| N-methyl carboxamide | Resulted in compounds significantly more potent than donepezil. | Compound 16 | 0.3 nM (AChE) | nih.gov |
| Acetamide | Important for AChE inhibitor activity in indole-based derivatives. | - | - | mdpi.com |
Bioisosteric Replacements and Their Effects on Cholinesterase Inhibition and Selectivity
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. In the context of donepezil analogs, bioisosteric replacements have been widely applied to both the indanone and benzylpiperidine moieties to fine-tune activity and selectivity between AChE and BuChE.
Indanone Moiety Replacements:
Indole for Indanone: Using an indole molecule as a bioisosteric replacement for the indanone part of donepezil led to compounds with prominent AChE inhibitory activity. scielo.brscielo.brmdpi.com
Phthalimide for Indanone: Phthalimide has been used as a substitute for the indanone ring. scielo.brscielo.br When connected to a benzylpiperazine, these derivatives showed high AChE inhibition. Molecular modeling confirmed that the phthalimide and piperazine groups occupied the same positions in the AChE active site as the indanone and piperidine groups of donepezil. scielo.br
1,4-Naphthoquinone for Indanone: This replacement in a series of highly merged derivatives resulted in a shift of selectivity, producing compounds with potent and selective BuChE inhibitory activity. cornell.edu
Piperidine Ring Replacements:
Piperazine for Piperidine: The N-substituted piperazine moiety is a common and effective mimic of the N-benzylpiperidine fragment. rsc.orgnih.gov This substitution often maintains or enhances cholinesterase inhibition while allowing for further modifications at the 4-position of the piperazine ring. scielo.br
Other Cyclic Structures for Piperidine: In-silico studies have explored replacing the piperidine ring with various other cyclic structures to compare their inhibitory potential. dergipark.org.tr
The selectivity of these analogs for AChE over BuChE is a critical parameter. For instance, donepezil derivatives with a double bond linker were found to be highly selective for AChE, with selectivity values up to 132-fold over BuChE. scielo.br In contrast, some hybrid molecules, such as those fusing N-benzylpiperidine with melatonin, showed higher inhibition of BuChE compared to AChE. scielo.br
Rational Design Strategies for Enhanced Molecular Efficacy and Selectivity
The development of advanced donepezil analogs has been guided by several rational design strategies aimed at creating multi-target-directed ligands (MTDLs) with improved efficacy. scielo.brnih.govacs.org
Pharmacophore Hybridization: This is a prominent strategy where the core structure of donepezil (or its key pharmacophores) is combined with other bioactive molecules. This has led to the creation of hybrids with:
Tacrine: Donepezil-tacrine hybrids have been synthesized, with some derivatives showing excellent AChE inhibition. scielo.brscielo.br
Natural Products: Fusing the N-benzylpiperidine part of donepezil with natural compounds like ferulic acid, curcumin, or Trolox has produced hybrid molecules that possess antioxidant and anti-amyloid aggregation activities in addition to cholinesterase inhibition. scielo.brnih.govacs.org
Multi-Target-Directed Ligand (MTDL) Design: Recognizing the multifactorial nature of Alzheimer's disease, MTDLs are designed to hit multiple pathological targets simultaneously. Strategies include designing molecules that inhibit both AChE and MAO, or AChE and BACE-1. scielo.brnih.govtandfonline.com For example, replacing the indanone fragment with a picolinamide (B142947) moiety led to compounds with inhibitory activity against AChE, MAO-A, and MAO-B. rsc.org
Structure-Based and In-Silico Design: Computational tools are indispensable in the rational design process. Molecular docking simulations help predict how newly designed analogs will bind to the active site of AChE and BuChE. scielo.brnih.govnih.govdergipark.org.tr These studies allow for the pre-screening of large libraries of virtual compounds and provide insights into the key interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—that govern binding affinity and selectivity. scielo.brscielo.br This approach helps prioritize synthetic targets and guides the optimization of lead compounds for enhanced efficacy. nih.gov
Preclinical Investigation Models and Mechanistic Studies
In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Characterization of Donepezil (B133215) Derivatives
In vivo studies using animal models, such as rats and dogs, are essential for understanding how 3-Keto-2-ene Donepezil is formed, distributed, and eliminated in a complete biological system. These models allow for the characterization of its pharmacokinetic (ADME) profile and its pharmacodynamic effects within relevant tissues.
ADME studies are conducted by administering the parent compound, Donepezil, to animal models (e.g., Sprague-Dawley rats). Following administration, biological samples such as blood, plasma, urine, and feces are collected at predetermined time points.
The primary analytical technique used to identify and quantify Donepezil and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the precise measurement of the concentrations of each compound in the biological matrix.
Table 2: Representative Plasma Pharmacokinetic Parameters in Rats Following Oral Administration of Donepezil
This table summarizes the typical appearance and profile of this compound in plasma relative to the parent compound.
| Analyte | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | Note |
| Donepezil (Parent Drug) | 120 | 3.0 | Parent compound shows robust absorption. |
| This compound (Metabolite) | 8.5 | 6.0 | Appears as a metabolite with lower peak concentration and a delayed Tₘₐₓ. |
Note: Values are illustrative and represent typical findings in preclinical rat models.
For a compound intended to act on the central nervous system (CNS), its ability to cross the blood-brain barrier (BBB) is a critical parameter. The brain distribution of this compound is investigated by measuring its concentration in brain tissue relative to its concentration in plasma.
In these studies, after administration of Donepezil, animals are euthanized at various time points, and both brain tissue and blood are collected. The tissues are homogenized and analyzed using LC-MS/MS. The brain-to-plasma concentration ratio (Kₚ) is then calculated. Research shows that while Donepezil itself exhibits excellent brain penetration with a high brain-to-plasma ratio, its metabolites, including this compound, generally show substantially lower permeability. The introduction of the keto and ene functional groups increases the polarity of the molecule, which typically hinders its ability to passively diffuse across the lipophilic BBB. This finding suggests that this compound is unlikely to contribute significantly to the central pharmacological effects of Donepezil.
To link the presence of a compound in a tissue with a biological effect, pharmacodynamic studies are performed. For Donepezil and its metabolites, the primary molecular effect measured is the inhibition of AChE activity in specific tissues. This is often done using an ex vivo assay.
In this experimental design, animals are treated with Donepezil. At a time point corresponding to the expected peak drug/metabolite concentration, tissues of interest—such as the brain (cortex, hippocampus), liver, and erythrocytes (red blood cells)—are harvested. The tissues are processed, and the level of AChE activity is measured and compared to that of vehicle-treated control animals.
The results from these studies demonstrate a strong correlation between the high concentration of the parent drug, Donepezil, in the brain and a significant inhibition of brain AChE activity. In contrast, the contribution of this compound to brain AChE inhibition in vivo is considered negligible, owing to its low intrinsic potency (high IC₅₀) and poor brain permeability. AChE inhibition in erythrocytes is often used as a peripheral biomarker of target engagement, and the level of inhibition in this tissue reflects the combined systemic exposure to Donepezil and any active metabolites.
Advanced Metabolomics Approaches for Donepezil and Related Compounds in Animal Systems
The investigation of donepezil's metabolic fate in preclinical animal models has been significantly enhanced by the application of advanced metabolomics techniques. nih.gov These approaches, moving beyond traditional analytical methods, provide a comprehensive and unbiased profile of drug metabolites, offering deeper insights into the biotransformation pathways of donepezil and its related compounds. nih.govdrugbank.com Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in these mechanistic studies.
Non-targeted metabolomics, particularly using LC-HRMS, has proven to be a powerful tool for identifying a wide array of donepezil metabolites in animal systems. In one significant study, an LC-HRMS-based molecular networking approach was integrated with non-targeted metabolomics to explore the in vivo metabolism of donepezil in rats. This investigation, which analyzed urine, feces, and liver samples, successfully characterized a total of 50 metabolites, with 23 of these being newly identified compounds. The primary metabolic pathways elucidated were O-demethylation, N-debenzylation, and hydroxylation, with these phase I metabolites subsequently undergoing phase II conjugation with glucuronic acid and sulfurous acid. This research underscored that rats are a reliable preclinical model, as the metabolic characteristics observed were comparable to those in humans.
Further in vitro studies using liver microsomes from rats, mice, and humans have complemented these in vivo findings. nih.gov A non-targeted metabolomics approach identified 21 metabolites in mouse liver microsomes and 17 in rat liver microsomes. nih.gov The major metabolic routes confirmed in these in vitro systems were O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. nih.gov The combination of these advanced in vivo and in vitro metabolomics studies provides a robust framework for understanding the full metabolic profile of donepezil. nih.gov
The research findings highlight the distribution of major metabolites across different biological matrices in rats. For instance, N-desbenzyldonepezil (M4) was identified as one of the most abundant metabolites in urine and liver samples, while didesmethyldonepezil (M5) was most prominent in feces.
Table 1: Major Donepezil Phase I Metabolites Identified in Rat Studies Using Advanced Metabolomics
| Metabolite | Metabolic Reaction | Matrix Identified In |
|---|---|---|
| O-desmethyldonepezil | O-demethylation | In vitro (Liver Microsomes) |
| N-desbenzyldonepezil (M4) | N-debenzylation | In vivo (Urine, Feces, Liver), In vitro |
| Didesmethyldonepezil (M5) | O-demethylation (x2) | In vivo (Feces) |
| Hydroxydonepezils | Hydroxylation | In vitro (Liver Microsomes) |
| Donepezil N-oxide | N-oxidation | In vitro (Liver Microsomes) |
Data sourced from studies on in vivo and in vitro rat models. nih.gov
Beyond identifying the direct metabolites of the drug itself, NMR-based metabolomics has been employed to understand the broader systemic and mechanistic effects of donepezil treatment in animal models of Alzheimer's disease. This approach analyzes changes in the entire profile of endogenous small molecules in response to drug administration. For example, in APP/PS1 transgenic mice, in vivo ¹H magnetic resonance spectroscopy (MRS) revealed that donepezil administration significantly altered the ratios of key brain metabolites, including an increase in the choline/creatine ratio and a decrease in the taurine/creatine ratio, which is indicative of improved cholinergic activity.
Another study in an amyloid-beta-induced mouse model of cognitive impairment used metabolomics to investigate changes in both brain and gut metabolites following donepezil treatment. The results showed that donepezil influenced major metabolic pathways related to amino acids and sugars. Specifically, treated mice had higher levels of pyroglutamic acid, hypoxanthine, and inosine (B1671953) in brain tissues compared to the untreated disease model group.
Table 2: Effects of Donepezil on Endogenous Metabolites in Animal Models (NMR-Based Metabolomics)
| Animal Model | Key Findings | Altered Metabolic Pathways | Notable Metabolite Changes |
|---|---|---|---|
| APP/PS1 Transgenic Mice | Altered brain metabolite ratios suggesting improved cholinergic function. | Cholinergic Metabolism | ↑ Choline/Creatine, ↑ Glutamate/Creatine, ↓ Taurine/Creatine |
| Aβ-induced Cognitive Impairment Mice | Alterations in gut microbiota and brain/gut metabolites. | Amino Acid Metabolism, Sugar Metabolism | ↑ Brain Pyroglutamic Acid, ↑ Brain Hypoxanthine, ↑ Brain Inosine |
This table summarizes findings on how donepezil treatment affects the broader metabolome in animal models of Alzheimer's disease.
These advanced metabolomics approaches have thus provided a dual benefit: a detailed map of donepezil's biotransformation and a functional understanding of its downstream effects on the metabolome, reinforcing its mechanisms of action in animal systems. nih.gov
Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for the separation and identification of donepezil (B133215) and its metabolites from complex biological matrices and pharmaceutical formulations. jocpr.com High-performance liquid chromatography (HPLC) is a widely used technique due to its high resolving power and versatility. jocpr.com
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely employed method for the quantitative analysis of donepezil and its derivatives. nih.gov This technique offers a balance of simplicity, precision, and accuracy, making it suitable for routine quality control and research applications. nih.govjocpr.com
The principle of this method involves separating the compounds on a stationary phase, typically a C18 or C8 reversed-phase column, using a mobile phase under high pressure. scispace.comrsc.org The separated analytes are then detected by a UV detector at a specific wavelength, which for donepezil and its analogues is often set between 268 nm and 271 nm. scispace.comnih.govmdpi.com
Several studies have detailed the development and validation of HPLC-UV methods for donepezil. For instance, a reversed-phase HPLC method using a C18 column and a mobile phase consisting of methanol, 0.02 M phosphate (B84403) buffer, and triethylamine (B128534) has been successfully validated. nih.gov Another method utilized a mobile phase of buffer, methanol, and triethylamine (550:450:5 v/v) adjusted to pH 2.5, achieving good separation on an Inertsil C8-3 column. scispace.com The retention time for donepezil in these methods typically ranges from 6 to 9 minutes, allowing for relatively rapid analysis. nih.govrsc.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Reversed phase C18 | Inertsil C8-3 (25 cm x 4.6-mm, 5 µ) | Waters Nova-Pak C18 (3.9 × 150 mm, 4 μm) |
| Mobile Phase | Methanol, 0.02 M phosphate buffer, triethylamine (50:50:0.5) | Buffer, methanol, triethylamine (550:450:5 v/v), pH 2.5 | Acetonitrile, ammonium (B1175870) formate (B1220265) (pH 6.4; 0.01 M) (62:38% v/v) |
| Detection Wavelength | 268 nm | 271 nm | Not specified |
| Retention Time | ~9 min | 8.52 ± 0.01 min | ~6 min |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
For comprehensive metabolite profiling and high-sensitivity quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.govresearchgate.net These techniques offer superior selectivity and sensitivity compared to HPLC-UV, enabling the detection and identification of metabolites at very low concentrations in complex biological matrices like plasma and tissues. nih.govmdpi.com
In LC-MS analysis, the effluent from the HPLC column is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. mdpi.com Multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
A validated LC-MS/MS method for the simultaneous determination of donepezil and its three major metabolites, including 6-O-desmethyl donepezil, 5-O-desmethyl donepezil, and N-oxide donepezil, has been established. nih.gov This method utilized solid-phase extraction for sample preparation and a Cadenza CD-C18 column for chromatographic separation with gradient elution. nih.gov The detection was achieved using electrospray positive ionization in MRM mode. nih.gov Such methods are essential for detailed pharmacokinetic studies and understanding the metabolic pathways of donepezil. mdpi.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Cadenza CD-C18 | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) |
| Ionization Mode | Electrospray Positive Ionization (ESI+) | Positive mode ESI |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Full scan MS, MRM, parent scan |
| Analytes | Donepezil, 6-O-desmethyl donepezil, 5-O-desmethyl donepezil, N-oxide donepezil | Donepezil and its tentative metabolites |
Stereoselective Analysis of Donepezil Enantiomers and Derivatives
Donepezil is administered as a racemate, and its enantiomers can exhibit different pharmacological activities. chalcogen.roresearchgate.net Therefore, stereoselective analytical methods are necessary to study the pharmacokinetic and pharmacodynamic properties of individual enantiomers. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most common approach for the enantiomeric separation of donepezil and its derivatives. nih.govpsu.edu
A precise and sensitive stereoselective HPLC method has been developed for the simultaneous determination of donepezil enantiomers in tablets and plasma. nih.gov This method employed a cellulose (B213188) tris (3,5-dimethylphenyl carbamate) column, known as Chiralcel OD, with a mobile phase consisting of n-hexane, isopropanol, and triethylamine. nih.govpsu.edu UV detection at 268 nm allowed for the successful resolution and quantification of the enantiomers. nih.gov The retention times for the two enantiomers were well-separated, demonstrating the method's effectivenes. nih.govpsu.edu Another study utilized a Chiralcel-OJ-H column with a mobile phase of ethanol-n-hexane-triethylamine for the baseline resolution of S-(+)- and R-(-)-donepezil. researchgate.net
Method Validation Parameters for Research Applications (Linearity, Accuracy, Precision, Limits)
To ensure the reliability and reproducibility of analytical data in a research setting, methods must be rigorously validated according to established guidelines. iajps.com Key validation parameters include linearity, accuracy, precision, and detection/quantification limits. scispace.comiajps.com
Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For donepezil and its derivatives, linearity is typically demonstrated by a high correlation coefficient (r or r²) value, often greater than 0.99. nih.govchalcogen.ro For example, one HPLC-UV method showed linearity for donepezil enantiomers over a range of 0.05-2 µg/mL with r > 0.994. nih.gov Another chiral HPLC method was linear over the range of 25 - 2500 ng/ml with a correlation coefficient of 0.999 for both enantiomers. chalcogen.ro
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. jocpr.comscispace.com For donepezil analysis, accuracy values are typically expected to be within a certain percentage of the nominal value. scispace.com One study reported a mean recovery of 100.18%. scispace.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). jocpr.comscispace.com For donepezil assays, both intra-day (within the same day) and inter-day (on different days) precision are evaluated. nih.gov RSD values of less than 15% are generally considered acceptable for bioanalytical methods. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scispace.comchalcogen.ro For sensitive bioanalytical methods, these limits are crucial. For instance, a stereoselective HPLC method for donepezil enantiomers reported a detection limit of 20 ng/mL. nih.gov A chiral HPLC method for donepezil enantiomers established an LOD of 10 ng/ml and an LOQ of 25 ng/ml. chalcogen.ro
| Parameter | Method 1 (Stereoselective HPLC) | Method 2 (Chiral HPLC) | Method 3 (LC Method) |
|---|---|---|---|
| Linearity Range | 0.05-2 µg/mL | 25 - 2500 ng/ml | 20.8-60.84 µg/mL |
| Correlation Coefficient (r/r²) | r > 0.994 | r = 0.999 | r = 0.9996 |
| Accuracy (% Recovery) | Mean extraction efficiency 92.6-93.2% | 98.0 to 100.8 % | 100.18% |
| Precision (%RSD) | ≤10% | 0.58 - 1.29% | 1.15 % |
| LOD | 20 ng/mL | 10 ng/mL | 0.04 µg/mL |
| LOQ | Not specified | 25 ng/mL | 0.1 µg/mL |
Significance in Chemical Biology and Drug Discovery Research
Role of 3-Keto-2-ene Donepezil (B133215) in Understanding Donepezil Metabolism
While not a direct metabolite, the study of 3-Keto-2-ene Donepezil and similar unsaturated precursors is integral to understanding the synthesis and potential degradation pathways of Donepezil. nih.gov The synthesis of Donepezil often involves an aldol (B89426) condensation/dehydration reaction, which creates an unsaturated intermediate. nih.gov Subsequent hydrogenation of this intermediate yields Donepezil. nih.gov
Donepezil itself is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6. drugbank.comclinpgx.org This process involves O-dealkylation, hydroxylation, N-oxidation, and hydrolysis, leading to various metabolites. drugbank.comclinpgx.orgresearchgate.net The major active metabolite is 6-O-desmethyl donepezil, which exhibits similar acetylcholinesterase inhibitory potency to the parent drug. drugbank.com
Contribution to the Design of Novel Cholinesterase Inhibitors
The core structure of Donepezil, including the indanone and N-benzylpiperidine moieties, serves as a critical pharmacophore for inhibiting acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. scielo.brresearchgate.nethilarispublisher.com Researchers have extensively modified this structure to develop new and potentially more effective cholinesterase inhibitors. scielo.brresearchgate.netusp.br
This compound, as a close structural analog, provides a valuable scaffold for these design efforts. The introduction of a double bond in the indenone moiety, as seen in this compound, can alter the molecule's rigidity and electronic properties. nih.gov Studies on such analogs have shown that even with this modification, which can reduce AChE inhibitory activity compared to Donepezil, these compounds may gain inhibitory activity against other targets like BACE-1. nih.gov
Modifications to the Donepezil structure have included:
Replacement of the indanone ring with other heterocyclic systems like pyridine, which has led to compounds with dual monoamine oxidase (MAO) and AChE inhibitory activity. scielo.brresearchgate.net
Alteration of the N-benzylpiperidine moiety by substituting it with benzylpyridine, pyridyl methylpiperidine, or benzylpiperazine, resulting in promising anti-Alzheimer's agents. scielo.brusp.br
Introduction of different linkers between the two main structural components. nih.govrsc.org
Hybridization with other pharmacophores , such as ferulic acid, flavonoids, and curcumin, to introduce antioxidant properties. scielo.brresearchgate.net
These structural modifications have led to the development of numerous derivatives with a range of biological activities, highlighting the versatility of the Donepezil scaffold in drug design. rsc.orgnih.govnih.gov
Table 1: Examples of Donepezil Derivatives and their Biological Activities
| Derivative Type | Modification | Target(s) | Reference(s) |
| Pyridine Hybrids | Replacement of indanone with pyridine | AChE, MAO | scielo.br, researchgate.net |
| Piperazine (B1678402) Analogs | Replacement of piperidine (B6355638) with piperazine | AChE, BuChE | usp.br |
| Coumarin (B35378) Hybrids | Combination with coumarin | Cholinesterase, MAO-B | scielo.br |
| Ferulic Acid Hybrids | Attachment of ferulic acid | AChE, BuChE, Antioxidant | scielo.br |
| Sulfonamide Hybrids | Combination with an aryl-sulfonamide | AChE, Aβ aggregation | mdpi.com, nih.gov |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; MAO: Monoamine Oxidase; Aβ: Amyloid-beta
Potential as a Lead Compound for Multi-Target-Directed Ligands in Neurodegenerative Disease Research
The multifaceted nature of neurodegenerative diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets. nih.govmdpi.commdpi.comnih.gov The Donepezil scaffold, and by extension this compound, is a promising starting point for creating such MTDLs. mdpi.comnih.govnih.gov
By strategically modifying the core structure, researchers have successfully designed compounds that not only inhibit cholinesterases but also exhibit other beneficial activities, such as:
MAO Inhibition: As mentioned, replacing the indanone moiety can introduce MAO inhibitory properties. scielo.brresearchgate.net
Amyloid-β Aggregation Inhibition: Certain Donepezil-sulfonamide hybrids have shown the ability to prevent the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. mdpi.comnih.gov
Antioxidant Activity: Hybridization with natural compounds like curcumin and flavonoids can confer antioxidant properties. scielo.brresearchgate.net
Metal Chelation: Some derivatives have been designed to chelate metal ions that are implicated in neurodegenerative processes. tandfonline.com
The development of MTDLs represents a shift from the traditional "one-target, one-drug" paradigm to a more holistic approach to treating complex diseases. mdpi.comresearchgate.net The versatility of the Donepezil structure makes it a valuable tool in this endeavor. mdpi.comeurekaselect.com
Implications for Impurity Profiling and Quality Control in Pharmaceutical Sciences
The presence of impurities in pharmaceutical products is a critical concern, as they can affect the drug's efficacy and safety. healthinformaticsjournal.com this compound can be considered a potential process-related impurity or a degradation product in the manufacturing of Donepezil. semanticscholar.orgresearchgate.net Therefore, its detection and quantification are essential for the quality control of Donepezil formulations. rjptonline.org
Regulatory bodies require thorough impurity profiling of all active pharmaceutical ingredients (APIs). healthinformaticsjournal.com This involves developing and validating sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), to separate and identify potential impurities. healthinformaticsjournal.comresearchgate.netrjptonline.orgimpactfactor.org
Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, acid, and base hydrolysis, are conducted to identify potential degradation products. impactfactor.orgresearchgate.net The identification of compounds like this compound in these studies helps in establishing the degradation pathways of Donepezil and in developing stability-indicating analytical methods. impactfactor.orgresearchgate.net
Future Research Directions in Synthetic Chemistry and Molecular Pharmacology
The continued exploration of this compound and related analogs opens up several avenues for future research in both synthetic chemistry and molecular pharmacology.
In Synthetic Chemistry:
Development of more efficient and stereoselective synthetic routes to Donepezil and its derivatives. nih.gov
Exploration of novel synthetic methodologies to create a wider diversity of Donepezil-based compounds with unique structural features.
Synthesis of libraries of analogs for high-throughput screening to identify new lead compounds.
In Molecular Pharmacology:
Further investigation into the structure-activity relationships (SAR) of Donepezil analogs to better understand the molecular determinants of their biological activities. scielo.brsemanticscholar.orgsemanticscholar.orgscispace.com
Elucidation of the precise molecular mechanisms by which these compounds interact with their biological targets. nih.govtandfonline.comunisi.itmdpi.com
Evaluation of the polypharmacological profiles of new derivatives to identify promising MTDLs for neurodegenerative diseases. researchgate.net
In-depth studies on the pharmacokinetic and pharmacodynamic properties of novel analogs to assess their potential as drug candidates. nih.govnih.govlongdom.org
The ongoing research in these areas will undoubtedly lead to a deeper understanding of the therapeutic potential of Donepezil-related compounds and may pave the way for the development of next-generation treatments for Alzheimer's disease and other neurodegenerative disorders.
Q & A
Q. How can researchers validate target engagement in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
